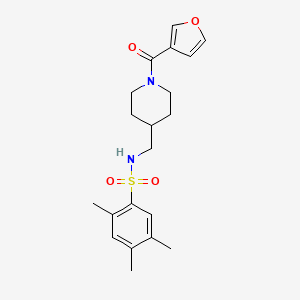
N-methyl-N-phenyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydropyrans are commonly used in organic synthesis, particularly as protecting groups for alcohols .
Molecular Structure Analysis
Tetrahydropyrans exist in a chair conformation in the gas phase . The specific structure of “N-methyl-N-phenyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” would depend on the positions of the N-methyl, N-phenyl, and methoxy groups on the tetrahydropyran ring.Chemical Reactions Analysis
Tetrahydropyrans can undergo a variety of reactions. For example, the tetrahydropyran ring can be opened under acidic conditions . The specific reactions that “this compound” can undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Tetrahydropyrans are generally colorless liquids . The specific properties of “this compound” would depend on the structure of the compound.科学的研究の応用
Biochemical and Medicinal Applications
Nicotinamide derivatives, including N-methyl-N-phenyl nicotinamides, have been explored for their biological activities and potential therapeutic applications. For instance, nicotinamide derivatives have shown significant anticancer activities by inducing apoptosis, a programmed cell death essential for removing cancer cells. Studies have identified N-phenyl nicotinamides as potent inducers of apoptosis, demonstrating their potential as novel anticancer agents (Cai et al., 2003). Additionally, nicotinamide derivatives have been evaluated for their corrosion inhibition effects on metals, suggesting applications in material science and engineering (Chakravarthy et al., 2014).
Enzymatic Inhibition and Metabolic Studies
Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. The inhibition of NNMT has been a subject of interest due to its implications in various diseases, including cancer and metabolic disorders. Research has led to the discovery of bisubstrate NNMT inhibitors, providing a foundation for developing more potent and selective inhibitors (Babault et al., 2018). Moreover, the study of nicotinamide derivatives in the context of NNMT activity can contribute to understanding the enzyme's role in physiological and pathological processes.
Antifungal and Antiprotozoal Activities
The antifungal and antiprotozoal activities of nicotinamide derivatives have also been explored. These compounds have shown significant efficacy against various fungal and protozoal strains, highlighting their potential in developing new antifungal and antiprotozoal agents. For example, novel pyrazole-4-carboxylic acid derivatives based on nicotinamide structures have exhibited promising antifungal activity, indicating their potential in agricultural and pharmaceutical applications (Liu et al., 2020).
Neuroprotection and Antioxidant Properties
Nicotinamide and its derivatives have been investigated for their neuroprotective and antioxidant properties. Compounds like 1-methylnicotinamide have demonstrated potential in protecting against acute gastric lesions and oxidative stress, suggesting their therapeutic potential in gastrointestinal and neurodegenerative diseases (Brzozowski et al., 2008).
将来の方向性
特性
IUPAC Name |
N-methyl-6-(oxan-4-ylmethoxy)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(17-5-3-2-4-6-17)19(22)16-7-8-18(20-13-16)24-14-15-9-11-23-12-10-15/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBFPXHRHRIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

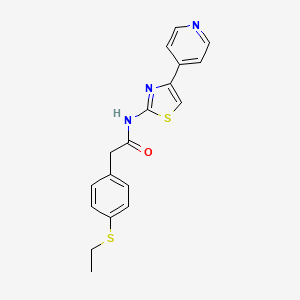
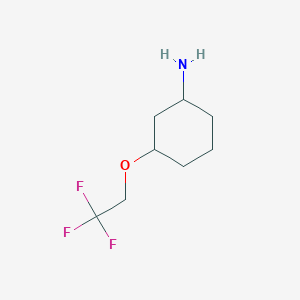
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

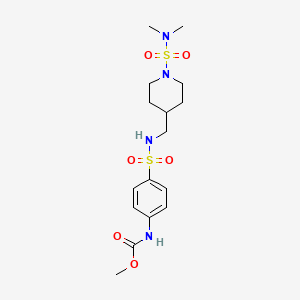
![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)
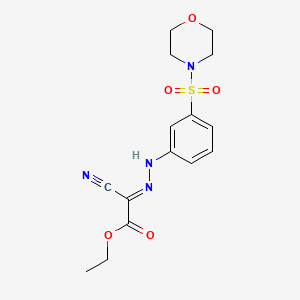

![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)
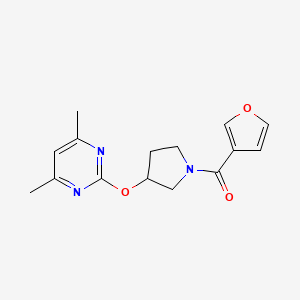
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)
